1-Bromo-2-(2-bromoethoxy)cyclohexane
Description
1-Bromo-2-(2-bromoethoxy)cyclohexane is a brominated cyclohexane derivative featuring both a bromine atom and a 2-bromoethoxy substituent on adjacent carbon atoms. This compound is of interest in organic synthesis due to its dual electrophilic sites, which facilitate nucleophilic substitution reactions. For example, brominated cyclohexane derivatives are precursors in the synthesis of macrocyclic compounds (e.g., carbamide 15 in ) and functionalized building blocks for drug discovery .
Properties
CAS No. |
57433-61-1 |
|---|---|
Molecular Formula |
C8H14Br2O |
Molecular Weight |
286.00 g/mol |
IUPAC Name |
1-bromo-2-(2-bromoethoxy)cyclohexane |
InChI |
InChI=1S/C8H14Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h7-8H,1-6H2 |
InChI Key |
JWBJGJSZMPNPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCCBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)cyclohexane can be synthesized through the bromination of cyclohexene followed by the reaction with 2-bromoethanol. The process involves the addition of bromine to cyclohexene in the presence of a solvent like chloroform or carbon tetrachloride . The resulting 1,2-dibromocyclohexane is then reacted with 2-bromoethanol under basic conditions to form 1-Bromo-2-(2-bromoethoxy)cyclohexane.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-bromoethoxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of cyclohexanol derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form cyclohexanone derivatives or reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Cyclohexanol derivatives from nucleophilic substitution.
- Alkenes from elimination reactions.
- Cyclohexanone derivatives from oxidation.
- Cyclohexane derivatives from reduction.
Scientific Research Applications
1-Bromo-2-(2-bromoethoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Utilized in the development of pharmaceutical compounds and as a precursor in drug synthesis.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science research
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)cyclohexane involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds. This reactivity is exploited in various synthetic pathways to create complex molecules. The compound’s molecular targets include nucleophilic sites on enzymes and other biological macromolecules, where it can form covalent bonds and modify their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Aliphatic vs. Aromatic Backbones
- 1-Bromo-2-(2-bromoethoxy)cyclohexane contains a cyclohexane ring, which imparts conformational flexibility and steric hindrance.
- Aromatic analogs such as 1-bromo-2-(2-bromoethoxy)benzene () and 1-(2-bromoethoxy)-4-methylbenzene () replace the cyclohexane with a benzene ring. The aromatic system enhances electronic conjugation and may increase stability but reduces flexibility. Notably, substituent positions (ortho vs. para) influence bioactivity; for instance, ortho-phenylphenol derivatives exhibit higher larvicidal activity .
Chain Length and Substituent Effects
- Shorter-chain analogs : 1-Bromo-2-(2-bromoethoxy)ethane () lacks the cyclohexane backbone but shares the bromoethoxy motif. Its simpler structure may enhance reactivity in alkylation reactions.
- Longer-chain analogs : 1-Bromo-2-[2-(2-bromoethoxy)ethoxy]ethane () includes an extended ethoxy chain, which could improve solubility in polar solvents or modify pharmacokinetic properties.
Bulky Substituents
Physicochemical Properties
*Estimated based on molecular formula.
- Aromatic derivatives generally exhibit higher melting points due to crystalline packing (e.g., 37–38°C for 1-(2-bromoethoxy)-4-methylbenzene) compared to aliphatic analogs .
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